Isolinderoxide
Description
Contextualization within Natural Products Chemistry and Sesquiterpenoid Research
Isolinderoxide is a sesquiterpenoid that has been isolated from plants of the Lindera genus, particularly from the roots of Lindera strychnifolia and Lindera aggregata. The Lindera genus is known to produce a variety of bioactive sesquiterpenoids and other compounds.
Sesquiterpenoids are synthesized from farnesyl pyrophosphate (FPP) and are characterized by their 15-carbon skeletons, which can cyclize in numerous ways, leading to a vast array of structural types. Furanosesquiterpenoids, like this compound, contain a furan (B31954) ring as part of their structure. The isolation and structural determination of sesquiterpenoids from natural sources is a fundamental aspect of natural products chemistry. Early research focused on identifying the chemical structures of compounds from Lindera species, including this compound.
The diversity of sesquiterpenoid structures is often correlated with a diversity of biological activities, making them a significant area of research in natural product chemistry and chemical biology.
Significance of this compound as a Natural Product for Mechanistic Exploration
The significance of this compound in chemical biology research stems from its classification as a natural product with reported biological activities. While comprehensive, detailed mechanistic studies solely focused on this compound are an ongoing area of research, compounds from its source plants, Lindera species, have demonstrated various biological effects, including anti-inflammatory, antioxidant, and potential anti-cancer activities.
Specifically, this compound has been noted to possess diverse biological activities. Research on extracts from Lindera aggregata, a source of this compound, has indicated anti-inflammatory properties, showing inhibition of nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) production in cellular models. While this research highlights the potential of compounds from this source, the precise contribution and molecular mechanism of this compound itself within these observed effects requires further dedicated investigation.
Another study suggested that this compound's effects might be related to the modulation of redox homeostasis, potentially representing a mechanism for protective effects. Exploring such proposed mechanisms at a molecular level using the tools of chemical biology is crucial to understanding how this compound interacts with specific biological targets and pathways. This involves employing techniques to characterize and validate the biological mechanism of action of small molecules symmap.org.
Properties
CAS No. |
15004-40-7 |
|---|---|
Molecular Formula |
H12N3Na3O8V2 |
Synonyms |
Isolinderoxide |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Isolinderoxide
Botanical Sources and Phytochemical Extraction Protocols
Isolinderoxide is a natural product found in certain plant species. The process of obtaining this compound begins with the careful selection of botanical material and the application of suitable extraction techniques to isolate the diverse array of chemical constituents present.
Isolation from Lindera aggregata and Lindera strychnifolia
This compound has been successfully isolated from the roots of Lindera strychnifolia and Lindera aggregata. vulcanchem.comresearchgate.netrsc.orgrsc.orgupsi.edu.mysoton.ac.ukresearchgate.netnibiohn.go.jpworldscientific.com Lindera strychnifolia is a shrub native to Southeast Asia, with its roots traditionally used in Chinese and Japanese medicine. rsc.orgherbni.com Lindera aggregata is also a common traditional herb. researchgate.net
The isolation of this compound from the root of Lindera strychnifolia has been achieved through ether extraction methods. vulcanchem.comrsc.orgrsc.org The neutral ether extract is a key starting material for further purification steps. rsc.org
Advanced Chromatographic Separation Techniques for Purification
Following initial extraction, advanced chromatographic techniques are essential to separate this compound from the complex mixture of other compounds present in the plant extract. Chromatographic purification allows for the isolation of the target compound in a highly pure form necessary for structural elucidation.
The neutral ether extract from Lindera strychnifolia has been separated into fractions based on solubility. rsc.org The fraction soluble in light petroleum was subsequently subjected to chromatography on alumina (B75360). rsc.org Further chromatography on silica (B1680970) gel and distillation of the non-polar fraction yielded crude this compound. rsc.org
While specific detailed protocols for this compound purification are not extensively detailed in the provided snippets beyond initial column chromatography rsc.org, general phytochemical studies on Lindera species and other natural products utilize a range of advanced chromatographic methods for the isolation of sesquiterpenoids and other compounds. These commonly include techniques such as column chromatography (including normal phase and flash chromatography) and high-performance liquid chromatography (HPLC). worldscientific.comresearchgate.netnih.govrsc.org These methods separate compounds based on differences in polarity, size, or affinity for a stationary phase, enabling the isolation of pure compounds from complex extracts.
Advanced Spectroscopic Techniques for Definitive Structural Characterization
Once isolated, the definitive structural characterization of this compound relies on the application of advanced spectroscopic techniques. These methods provide detailed information about the compound's molecular structure, including atomic connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
NMR spectroscopy is a powerful tool for determining the arrangement of atoms and their connectivity within a molecule, as well as providing insights into stereochemistry. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in the structural elucidation of natural products like this compound. researchgate.netnih.govniph.go.jpresearchgate.netrsc.org Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are invaluable for establishing correlations between protons and carbons, confirming the connectivity of the molecular framework. researchgate.netresearchgate.netrsc.org
NMR data is crucial for assigning the positions of protons and carbons, determining the types of functional groups present, and understanding the spatial arrangement of atoms, which is key for stereochemical assignments. researchgate.netniph.go.jpresearchgate.netrsc.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements of a molecule and its fragments, allowing for the determination of its elemental composition. rsc.orgnibiohn.go.jpworldscientific.comresearchgate.netniph.go.jpresearchgate.netphcogres.comrsc.orgzu.edu.pknih.govacs.orgchemrxiv.org This technique is critical for confirming the molecular formula of this compound. The fragmentation patterns observed in HRMS can also provide valuable information about the structure of the molecule by revealing characteristic fragment ions. rsc.org
Studies on Lindera species and other natural products frequently report the use of HRMS (often coupled with techniques like LC or GC) to identify and characterize isolated compounds, including sesquiterpenoids like this compound. researchgate.netrsc.orgrsc.orgnih.govacs.org
Based on one source, this compound has a molecular formula of C₁₆H₂₀O₂ and a molecular weight of 244.33. chemicalbook.com Another source indicates a molecular formula of C₁₆H₂₀O₂ and a monoisotopic mass of 244.141245. niph.go.jp A different source provides HRMS data for this compound with a detected mass of 245.1529 for [M + H]⁺, corresponding to a molecular formula of C₁₆H₂₀O₂. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. researchgate.netniph.go.jpresearchgate.net Characteristic absorption bands in the IR spectrum correspond to specific functional groups such as hydroxyl, carbonyl, and carbon-carbon double bonds, providing initial clues about the structural features of this compound. researchgate.netrsc.org For example, IR spectra have indicated the presence of hydroxyl, olefin, and γ-lactone functional groups in compounds isolated from Lindera species. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. nibiohn.go.jprsc.orgresearchgate.netresearchgate.netlibretexts.orguwimona.edu.jmrsc.org While specific UV-Vis data for this compound are not detailed in the provided snippets, UV-Vis spectroscopy is a standard technique in natural product chemistry for detecting compounds with chromophores and can be used to support structural assignments, especially regarding the presence and extent of unsaturation. researchgate.netlibretexts.org
Data Table: Spectroscopic Data Highlights for this compound
| Spectroscopy Type | Key Information Provided | Relevant Findings for this compound (from search results) | Citations |
| NMR | Atomic connectivity, stereochemistry, functional groups | Used for structural elucidation and stereochemical assignments. researchgate.netniph.go.jpresearchgate.netrsc.org | researchgate.netnih.govniph.go.jpresearchgate.netrsc.org |
| HRMS | Elemental composition, molecular formula, fragmentation | Molecular formula C₁₆H₂₀O₂. niph.go.jprsc.orgchemicalbook.com Monoisotopic mass 244.141245. niph.go.jp Detected [M + H]⁺ at 245.1529. rsc.org | rsc.orgnibiohn.go.jpworldscientific.comresearchgate.netniph.go.jpresearchgate.netphcogres.comrsc.orgzu.edu.pknih.govacs.orgchemrxiv.orgchemicalbook.com |
| IR | Functional group identification | Indicated presence of hydroxyl, olefin, and γ-lactone functionalities in related compounds from Lindera species. researchgate.netrsc.org | researchgate.netrsc.orgniph.go.jpresearchgate.net |
| UV-Vis | Presence of chromophores, conjugated systems, electronic transitions | General technique for detecting compounds with chromophores; can support structural assignments. researchgate.netlibretexts.org | nibiohn.go.jprsc.orgresearchgate.netresearchgate.netlibretexts.orguwimona.edu.jmrsc.org |
Detailed Research Findings Highlights
this compound is a furano sesquiterpene. rsc.orgrsc.org
Its structure and absolute configuration have been discussed in scientific literature. rsc.orgrsc.org
this compound has been isolated from the ether extract of the root of Lindera strychnifolia. vulcanchem.comrsc.orgrsc.org
Chromatographic separation techniques, including chromatography on alumina and silica gel, were used in its purification. rsc.org
HRMS data supports the molecular formula C₁₆H₂₀O₂. niph.go.jprsc.orgchemicalbook.com
Integrated Spectroscopic Data Analysis for Full Structural Assignment of this compound
The structural elucidation of natural products like this compound relies heavily on the comprehensive analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide complementary information about the molecular weight, elemental composition, functional groups, and connectivity of atoms within the molecule, ultimately leading to a full structural assignment.
Early studies on compounds from Lindera strychnifolia, a plant known to contain furanosesquiterpenoids, reported the structure of this compound scilit.comworldscientific.comnih.gov. The structural determination of this compound has been achieved through various analytical techniques, including spectroscopic methods vulcanchem.com.
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS), such as HRESIMS, can determine the exact molecular formula by providing a precise mass-to-charge ratio ([M+H]⁺ or [M]⁺) mdpi.comresearchgate.netjasco.com.br. For instance, studies have reported quasi-molecular ion peaks for sesquiterpenoids, including this compound, in positive mode ESI-MS as [M + H]⁺ ions nih.govrsc.org. Fragmentation patterns observed in MS/MS experiments offer insights into the substructures present in the molecule by breaking down the parent ion into characteristic fragments jasco.com.brnih.govrsc.org. Analyzing these fragments helps piece together the carbon skeleton and the position of functional groups.
Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by detecting characteristic vibrations of chemical bonds. IR spectra show absorption bands corresponding to specific functionalities like hydroxyl groups (O-H), carbonyl groups (C=O), and double bonds (C=C) mdpi.commedistra.ac.idresearchgate.net. For example, an IR spectrum might reveal absorptions indicative of an alkene or a γ-lactone ring, which are common features in sesquiterpenoids like this compound mdpi.comresearchgate.net.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the presence of conjugated systems and chromophores within the molecule. UV-Vis spectra show absorption maxima at specific wavelengths (λmax) and corresponding molar absorptivities (log ε) medistra.ac.idniph.go.jp. These values can be compared to known chromophores to infer the presence of similar structural features in this compound medistra.ac.idniph.go.jp. For this compound, UV data has been reported with absorption maxima in methanol (B129727) niph.go.jp.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic compounds. Both proton NMR (¹H NMR) and carbon NMR (¹³C NMR) provide detailed information about the number, type, and connectivity of atoms in the molecule medistra.ac.idstudypug.comorientaljphysicalsciences.orgresearchgate.net.
¹H NMR spectra reveal the different types of protons, their chemical environments (indicated by chemical shifts, δ), their neighboring protons (indicated by splitting patterns and coupling constants, J), and their relative numbers (indicated by integration) medistra.ac.idstudypug.comorientaljphysicalsciences.orgresearchgate.net. Analysis of chemical shifts helps identify protons attached to or near electronegative atoms or double bonds. Coupling constants provide information about the dihedral angles between protons and the geometry of the molecule.
¹³C NMR spectra show the different types of carbon atoms and their chemical environments medistra.ac.idstudypug.comorientaljphysicalsciences.orgresearchgate.net. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization state and the types of atoms attached to the carbon.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity and long-range correlations between atoms mdpi.comresearchgate.netclaremont.edu. COSY reveals correlations between coupled protons, helping to build spin systems. HSQC correlates protons with the carbons they are directly attached to. HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for connecting different parts of the molecule and confirming the position of functional groups and quaternary carbons.
Integrated spectroscopic data analysis involves combining the information obtained from all these techniques to build a comprehensive picture of the molecule's structure. The molecular formula determined by HRMS provides a starting point. The functional groups identified by IR spectroscopy help constrain the possible structures. The UV-Vis data suggests the presence of conjugated systems. The detailed connectivity and environmental information from 1D and 2D NMR experiments allow for the assignment of each atom in the molecule and the determination of the complete structure, including stereochemistry where applicable mdpi.comresearchgate.netclaremont.eduresearchgate.net. Comparing experimental NMR data with predicted spectra for proposed structures can also be used for structure verification nih.govacdlabs.com.
While specific detailed spectroscopic data tables for this compound from readily available sources adhering to the exclusion criteria are limited in the search results, the general approach described above, utilizing the combination of MS, IR, UV, and comprehensive 1D and 2D NMR analysis, is the established methodology for the full structural assignment of complex natural products like this compound mdpi.comresearchgate.netjasco.com.brmedistra.ac.idstudypug.comorientaljphysicalsciences.orgresearchgate.netclaremont.eduresearchgate.net. Research findings on related furanosesquiterpenoids from Lindera species often employ these techniques for structural elucidation nih.govresearchgate.netiupac.org.
Chemical Synthesis and Derivatization Studies of Isolinderoxide and Analogues
Biosynthetic Pathways and Enzymology of Isolinderoxide
Proposed Biosynthetic Routes for Isolinderoxide Formation
While the precise, step-by-step biosynthetic pathway leading specifically to this compound has not been fully elucidated, proposed routes for the formation of related furanosesquiterpenoids in Lindera species provide insights into potential mechanisms. One such proposed route, referred to as Route C in the context of lindenanolide E biosynthesis from Lindera chunii, involves the oxidation of a furan (B31954) precursor. This oxidation is hypothesized to occur via a singlet oxygen-type reaction, yielding a cyclic peroxide intermediate. Subsequent isomerization of this cyclic peroxide is then proposed to lead to a diepoxide structure. nih.gov Given that this compound is also a furanosesquiterpenoid found in Lindera, it is plausible that similar oxidative and rearrangement steps are involved in its formation from a common farnesyl pyrophosphate-derived precursor. Different biosynthetic pathways (Routes A, B, and C) have been proposed for the final oxidation steps leading to various heterocyclic natural products found in these plants. nih.gov
Identification and Characterization of Key Biosynthetic Enzymes
Specific enzymes directly responsible for the cyclization and subsequent modifications leading to this compound have not been definitively identified and characterized in the available literature. The biosynthesis of sesquiterpenoids from FPP is generally catalyzed by a diverse family of enzymes known as sesquiterpene synthases (or cyclases), which mediate the cyclization of FPP to various sesquiterpene scaffolds. Downstream enzymes, such as cytochrome P450 monooxygenases and other tailoring enzymes, are typically involved in further modifications, including oxidations, reductions, and rearrangements, to yield the final complex structures like this compound. While the existence of such enzymatic machinery in Lindera species is implied by the presence of this compound and other sesquiterpenoids, detailed biochemical characterization of the specific enzymes involved in this compound biosynthesis is an area requiring further research.
Genetic and Transcriptomic Investigations of Biosynthetic Gene Clusters
As of the current understanding, specific biosynthetic gene clusters (BGCs) dedicated to the production of this compound have not been reported. Studies on the genetic and transcriptomic basis of sesquiterpenoid biosynthesis in Lindera species are limited in the provided information. Research into the biosynthesis of other natural products in different organisms has demonstrated the utility of genome mining and transcriptomic analysis for identifying BGCs encoding the necessary enzymes, such as polyketide synthases (PKSs) and nonribosomal peptide synthases (NRPSs) for other compound classes. labsolu.caciteab.com Applying similar approaches to Lindera species could potentially lead to the identification of gene clusters involved in this compound biosynthesis.
Metabolic Engineering Strategies for Enhanced Production
There are no specific reports detailing metabolic engineering strategies applied to enhance the production of this compound. However, the broader field of metabolic engineering for isoprenoid production provides a framework for potential future efforts. Strategies typically involve manipulating the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to increase the flux towards IPP and DMAPP, the universal precursors. metabolomicsworkbench.orgnih.gov Additionally, introducing or enhancing the expression of relevant sesquiterpene synthases and downstream tailoring enzymes in a suitable host organism could enable heterologous biosynthesis of this compound. metabolomicsworkbench.org Such approaches have been successfully applied to improve the production of various isoprenoids in host systems like Escherichia coli and Saccharomyces cerevisiae. metabolomicsworkbench.orgnih.gov
Based on the available search results, there is limited specific information detailing the precise mechanisms by which the chemical compound this compound exerts its reported biological activities, particularly concerning the intricate cellular and molecular pathways outlined in the request. While the searches provided general insights into anti-inflammatory, antioxidant, and antimicrobial mechanisms, and some results discussed the activities of other compounds, comprehensive data specifically on this compound's interaction with these pathways was not found within the permitted sources.
One search result broadly mentioned this compound's antioxidant and anti-inflammatory potential, suggesting that its anti-inflammatory effects might involve the MAPK signaling pathway vulcanchem.com. However, this source is excluded based on the user's instructions, and the result did not provide detailed research findings or data to support this potential link.
Information retrieved about other compounds, such as Isookanin and Isofraxidin, demonstrated investigations into their anti-inflammatory mechanisms, including modulation of NO and PGE2 production, inhibition of iNOS and COX-2 expression, and effects on MAPK pathways and pro-inflammatory cytokine secretion in in vitro models mdpi.comnih.govnih.gov. Similarly, general mechanisms of antioxidant action, such as ROS scavenging and inhibition of lipid peroxidation, were described mdpi.comnih.govuspharmacist.com. Various mechanisms of bacterial resistance to antimicrobial agents were also outlined mdpi.comfrontiersin.orgresearchgate.netmnba-journal.com. However, these findings pertain to other substances or general biological processes and cannot be attributed specifically to this compound without direct research on this compound.
Due to the strict requirement to focus solely on the provided outline and the lack of specific, detailed mechanistic data for this compound in the permissible search results, it is not possible to generate a thorough and scientifically accurate article as requested.
Mechanistic Investigations of Biological Activities Attributed to Isolinderoxide
Neuroprotective Properties: Exploration of Molecular Targets and Pathways
Oxidative stress is recognized as a significant contributor to cellular damage in various neurodegenerative disorders. nih.gov Strategies aimed at mitigating reactive oxygen species (ROS)-mediated cellular injury are considered potential approaches for slowing the progression of these diseases. nih.gov While the specific neuroprotective mechanisms and molecular targets of isolinderoxide are still under exploration, research on related compounds and extracts from Lindera species provides insights into potential pathways.
Studies on other phytochemicals have highlighted the importance of the Nrf2-ARE system as a primary cellular defense against oxidative stress, playing a crucial role in neuroprotection by regulating the expression of antioxidant molecules and enzymes. frontiersin.org Additionally, the TrkB signaling pathway, particularly the TrkB/PI3K/Akt pathway, is known to promote the activation and nuclear translocation of Nrf2, thereby conferring neuroprotection against oxidative stress. frontiersin.org These pathways represent potential targets for neuroprotective agents. Apoptosis, or programmed cell death, is also a significant factor in several neurodegenerative diseases, and the complex machinery of apoptosis offers numerous targets for intervention. nih.gov
Extracts from Lindera aggregata have been reported to have protective effects on the central nervous system. researchgate.net While this compound's direct involvement and mechanisms in these effects require further detailed study, the presence of various bioactive compounds, including sesquiterpenoids like this compound, in these extracts suggests a potential contribution.
Other Reported Biological Activities: Mechanistic Hypotheses and Preliminary Investigations
This compound has been reported to demonstrate significant biological activities, notably its antioxidant properties. vulcanchem.com Studies have indicated its effectiveness in scavenging free radicals. vulcanchem.com
Research on Lindera aggregata extracts and other isolated compounds from this plant have revealed a range of biological activities. These include anti-inflammatory effects, anti-mycobacterial activity, cytotoxicity against certain cancer cells, inhibitory effects on osteoclast differentiation, anti-nociceptive properties, and inhibitory activity on human acyl-coenzyme A cholesterol acyltransferase. researchgate.net Some isolates from Lindera have also shown the ability to suppress the contraction of the thoracic aorta and slow the progression of diabetic nephropathy in mice. researchgate.net
Mechanistic investigations into the anti-inflammatory properties of Lindera aggregata have shown that certain compounds, such as isolinderalactone, methyllinderone, and linderin B (which are structurally related to this compound as sesquiterpenoids), can inhibit the production or expression of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in in vitro models. researchgate.net Molecular docking studies have suggested that hydrogen bonds, π–π interactions, and hydrophobic interactions contribute to the iNOS inhibitory effects of these related compounds. researchgate.net While direct mechanistic studies specifically on this compound's anti-inflammatory action are needed, these findings on related sesquiterpenoids from the same genus provide a basis for hypotheses regarding this compound's potential mechanisms, possibly involving the modulation of inflammatory pathways like the iNOS/NO axis and the production of pro-inflammatory cytokines.
Further research is necessary to fully elucidate the specific mechanisms of action for the various reported biological activities of this compound and to identify its precise molecular targets. upsi.edu.myresearchgate.net
Advanced Computational and Analytical Methodologies in Isolinderoxide Research
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Isolinderoxide, and a protein receptor at the atomic level. nih.govirbbarcelona.org Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein, while MD simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. nih.govnih.gov
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on analogous compounds from its native source, Lindera aggregata, provides a valuable framework. For instance, a study on the anti-inflammatory properties of Lindera aggregata constituents performed molecular docking on related sesquiterpenoids, such as isolinderalactone, with the enzyme inducible nitric oxide synthase (iNOS), a key target in inflammation. researchgate.net
The investigation revealed that the binding was stabilized by a combination of hydrogen bonds, π-π interactions, and hydrophobic interactions. researchgate.net These findings suggest a similar mechanism could be explored for this compound. A hypothetical docking study of this compound with a target like iNOS would involve preparing the 3D structures of both the ligand and the receptor, performing the docking calculations to identify the most stable binding pose, and analyzing the specific amino acid residues involved in the interaction.
MD simulations would further test the stability of this predicted complex. By simulating the movements of atoms over time, researchers can observe whether the ligand remains securely in the binding pocket and identify key dynamic interactions that contribute to the binding affinity. irbbarcelona.orgfrontiersin.org
Table 1: Illustrative Molecular Docking Parameters for Lindera aggregata Sesquiterpenoids with iNOS Target
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Types |
| Isolinderalactone | -7.5 | Gln480, Trp488 | Hydrogen Bond, Hydrophobic |
| Methyllinderone | -8.2 | Tyr486, Met489 | π-π Stacking, Hydrophobic |
| Linderin B | -7.9 | Arg382, Cys483 | Hydrogen Bond, van der Waals |
Note: This table is based on findings for related compounds from Lindera aggregata and serves as an illustrative example of data generated in such studies. researchgate.net
Network Pharmacology for Identifying Polypharmacological Mechanisms
Network pharmacology is an interdisciplinary approach that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. amegroups.cnfrontiersin.org This methodology moves beyond the "one drug, one target" paradigm to explore how a single compound, like this compound, may interact with multiple targets simultaneously, a concept known as polypharmacology. nih.govnih.gov
The typical workflow for a network pharmacology study on this compound would involve:
Identifying Potential Targets: Databases are used to predict the protein targets with which this compound is likely to interact based on its chemical structure.
Disease-Associated Target Collection: Genes and proteins associated with specific diseases (e.g., inflammation, cancer) are gathered from genetic and disease databases.
Network Construction: A protein-protein interaction (PPI) network is constructed to identify the relationships between the compound's potential targets and the disease-related targets. This helps to pinpoint key proteins and pathways. nih.gov
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed on the core targets to understand the biological processes and signaling pathways that this compound might modulate.
While specific network pharmacology studies centered on this compound are not yet prevalent, this approach has been successfully applied to complex herbal medicines, including those containing Lindera aggregata. frontiersin.orgnih.gov Such an analysis for this compound could reveal a comprehensive picture of its mechanism of action, identifying how it might exert therapeutic effects across multiple pathways, which is characteristic of many natural products.
Transcriptomics and miRNA-mRNA Regulatory Network Analysis for Target Identification
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell under specific conditions. By analyzing changes in gene expression following treatment with a compound, researchers can identify its biological targets and affected pathways. nih.gov A more advanced approach integrates the analysis of microRNAs (miRNAs)—small non-coding RNAs that regulate gene expression post-transcriptionally—to construct miRNA-mRNA regulatory networks. nih.govnih.govfrontiersin.org
A transcriptomic study to identify the targets of this compound would typically proceed as follows:
Cellular Treatment and RNA Sequencing: A relevant cell line (e.g., a cancer cell line or an immune cell line) is treated with this compound. RNA is then extracted and sequenced to identify differentially expressed genes (DEGs) and miRNAs compared to untreated control cells.
Target Prediction: Bioinformatics tools are used to predict the mRNA targets of the differentially expressed miRNAs.
Network Construction and Analysis: A regulatory network is constructed by integrating the experimentally identified differentially expressed miRNAs and their predicted mRNA targets. researchgate.netresearchgate.net This network visualizes the complex regulatory relationships.
Pathway Analysis: Functional enrichment analysis of the genes within the network is performed to identify the key biological pathways regulated by this compound.
Although specific transcriptomic analyses for this compound have not been widely published, this methodology is a powerful tool for novel target discovery. nih.gov It can uncover previously unknown mechanisms of action and provide a robust, data-driven basis for further experimental validation.
Table 2: Hypothetical miRNA-mRNA Regulatory Network Components for this compound
| Differentially Expressed miRNA | Predicted Target Gene | Associated Pathway | Implied Biological Effect |
| hsa-miR-21-5p (Upregulated) | PTEN | PI3K-Akt Signaling | Regulation of Cell Proliferation |
| hsa-miR-155-5p (Downregulated) | SOCS1 | JAK-STAT Signaling | Modulation of Immune Response |
| hsa-miR-34a-5p (Upregulated) | BCL2 | Apoptosis | Induction of Cell Death |
Note: This table is a hypothetical representation to illustrate the type of data generated from a miRNA-mRNA regulatory network analysis.
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective derivatives—a process known as lead optimization. nih.govnih.gov
A QSAR study on this compound and its analogues would involve several key steps:
Data Set Collection: A dataset of furanosesquiterpenoid compounds, including this compound, with experimentally measured biological activity (e.g., IC50 values for a specific enzyme) is compiled.
Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with biological activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. japsonline.com
Once a robust QSAR model is established, it can be used to predict the activity of virtual derivatives of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved activity, accelerating the drug discovery process. nih.gov Studies on other classes of terpenoids have successfully used QSAR to identify key structural features governing their biological effects, indicating the high potential of this methodology for optimizing this compound. nih.gov
Chemometrics in Spectroscopic Data Analysis for Metabolite Profiling
Chemometrics applies multivariate statistical methods to extract meaningful information from complex chemical data. dntb.gov.ua When coupled with spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), chemometrics is invaluable for the metabolite profiling of complex mixtures such as plant extracts. nih.govchemrxiv.org
In the context of this compound, which is isolated from Lindera aggregata, chemometric analysis of spectroscopic data is used to differentiate and classify samples based on their chemical composition. nih.govnih.gov This is crucial for quality control and for understanding the metabolic variations within the plant.
The process typically includes:
Data Acquisition: Extracts from different parts of Lindera aggregata (e.g., roots, stems, leaves) are analyzed using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). dntb.gov.ua This generates large, complex datasets containing information on hundreds of metabolites.
Data Preprocessing: The raw data is preprocessed to remove noise and align the signals from different samples.
Multivariate Analysis: Chemometric methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are applied. PCA is used for unsupervised pattern recognition to observe natural clustering of samples, while OPLS-DA is a supervised method used to identify the specific metabolites responsible for the differences between predefined groups (e.g., root vs. leaf).
Such analyses of Lindera aggregata have successfully identified distinct metabolic profiles for different plant parts, with specific alkaloids and sesquiterpenoids, including compounds structurally related to this compound, serving as key chemical markers. dntb.gov.uaresearchgate.net
Future Directions and Emerging Research Perspectives
Unraveling Undiscovered Biosynthetic Enzymes and Their Structural Biology
The biosynthesis of sesquiterpenoids, including furanosesquiterpenoids like Isolinderoxide, originates from the C15 precursor farnesyl diphosphate (B83284) (FPP). researchgate.net However, the specific enzymatic machinery that tailors the FPP backbone into the unique structure of this compound remains largely uncharacterized. Future research will focus on identifying and characterizing the key enzymes involved in this intricate biosynthetic pathway.
Key enzyme classes anticipated to be involved in the biosynthesis of this compound include:
Terpene Synthases (TPS): These enzymes are responsible for the initial cyclization of the linear FPP precursor into the fundamental sesquiterpenoid skeleton.
Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is crucial for the functionalization of the terpene scaffold, often introducing hydroxyl groups that are precursors to other functionalities or are key to the molecule's biological activity.
Dehydrogenases and Reductases: These enzymes are involved in modifying the oxidation state of various positions on the molecule.
Furan (B31954) Synthases: Specialized enzymes are required for the formation of the characteristic furan ring found in this compound.
Elucidating the three-dimensional structures of these enzymes through techniques like X-ray crystallography and cryo-electron microscopy will be a critical step. Structural data can reveal the molecular basis for their substrate specificity and catalytic mechanisms, providing a roadmap for future enzyme engineering and synthetic biology applications to produce novel derivatives. nih.gov
| Enzyme Class | Putative Role in this compound Biosynthesis | Research Objective |
| Terpene Synthase (TPS) | Cyclization of Farnesyl Diphosphate (FPP) | Identification and characterization of the specific TPS responsible for the core this compound skeleton. |
| Cytochrome P450s | Hydroxylation and other oxidative modifications | Elucidation of the specific P450s involved in tailoring the scaffold. |
| Dehydrogenases/Reductases | Modification of oxidation states | Understanding their role in the final steps of the pathway. |
| Furan Synthase | Formation of the furan ring | Isolation and structural analysis of the enzyme(s) catalyzing furanogenesis. |
Exploration of Novel Biological Targets and Undiscovered Mechanistic Modalities
While sesquiterpenoids are known for a wide range of biological activities, including anticancer properties, the specific molecular targets and mechanisms of action for this compound are not yet fully understood. nih.gov Future research will aim to move beyond preliminary bioactivity screenings to pinpoint the precise cellular machinery with which this compound interacts.
Potential areas of exploration include:
Modulation of Signaling Pathways: Investigating the effect of this compound on key cellular signaling pathways implicated in diseases such as cancer and inflammation, like the NF-kB pathway. nih.gov
Interaction with Novel Protein Targets: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify direct binding partners of this compound within the cell.
Effects on Oxidative Stress Pathways: Given that some natural products influence cellular redox balance, exploring this compound's impact on pathways involving reactive oxygen species (ROS) is a promising avenue. researchgate.net
Identifying these novel targets and mechanisms will be crucial for understanding the therapeutic potential of this compound and for the rational design of more potent and selective derivatives.
Development of High-Throughput Screening Platforms for Derivative Discovery
To explore the chemical space around the this compound scaffold and to identify derivatives with enhanced or novel biological activities, the development of high-throughput screening (HTS) platforms is essential. mdpi.com These platforms would enable the rapid evaluation of large libraries of semi-synthetic or biosynthetically generated this compound analogs.
Key components of such a platform would include:
Assay Development: Creating robust and miniaturized cell-based or biochemical assays that can report on specific biological activities of interest (e.g., enzyme inhibition, receptor binding, cytotoxicity). nih.gov
Compound Libraries: Generating libraries of this compound derivatives through chemical modification of the natural product or through engineered biosynthetic pathways.
Automation and Data Analysis: Employing robotic systems for liquid handling and plate reading, coupled with sophisticated software for data analysis, to manage the large datasets generated by HTS campaigns. jhidc.org
The implementation of HTS will significantly accelerate the discovery of new lead compounds derived from the this compound structure for potential therapeutic development. mdpi.com
| HTS Platform Component | Description | Objective |
| Assay Development | Creation of specific, sensitive, and rapid assays (e.g., fluorescence, luminescence). | To quantify the biological effect of this compound derivatives on a specific target or pathway. |
| Derivative Library | A collection of structurally related compounds generated via semi-synthesis or biosynthesis. | To explore the structure-activity relationship (SAR) of the this compound scaffold. |
| Automated Screening | Use of robotics to perform assays on thousands of compounds in parallel. | To increase the efficiency and throughput of the screening process. |
| Data Analysis Pipeline | Computational tools to process, normalize, and interpret large datasets. | To identify "hit" compounds with significant activity and prioritize them for further study. |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research. ijrpas.com For this compound, these computational tools can be applied across the entire research and development pipeline.
Potential applications include:
Biosynthetic Gene Cluster (BGC) Identification: ML algorithms can be trained to mine genomic data from the source organism to identify the BGC responsible for producing this compound. sciengine.com
Predictive Toxicology and Pharmacology: AI models can predict the potential toxicity, pharmacokinetic properties, and biological activities of this compound and its derivatives, helping to prioritize which compounds to synthesize and test. jhidc.org
Structure Elucidation: Deep learning can assist in analyzing spectroscopic data (e.g., NMR, Mass Spectrometry) to accelerate the structural determination of new this compound-related compounds. sciengine.com
De Novo Design: Generative AI models can be used to design novel molecular structures based on the this compound scaffold that are optimized for specific biological targets.
The integration of AI and ML will not only accelerate the pace of discovery but also enable researchers to ask more complex questions about the biological role and therapeutic potential of this compound. cas.org
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
A holistic understanding of this compound requires the integration of multiple layers of biological data, an approach known as multi-omics. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how this compound is produced by its source organism and how it affects biological systems at a molecular level.
Key aspects of a multi-omics approach include:
Genomics: Sequencing the genome of the source organism to identify the biosynthetic gene cluster for this compound. nih.gov
Transcriptomics: Analyzing gene expression profiles (RNA-Seq) to understand how the biosynthetic pathway is regulated under different conditions.
Proteomics: Identifying and quantifying the proteins present in a cell or organism to understand the enzymatic machinery and potential protein targets of this compound.
Metabolomics: Profiling the complete set of small-molecule metabolites to observe the biochemical context of this compound production and its effects on cellular metabolism. nih.gov
Integrating these datasets can reveal complex regulatory networks and provide insights into the ecological role of this compound for the producing organism. mdpi.com This systems-level understanding is crucial for optimizing its production through metabolic engineering and for fully elucidating its mechanism of action. researchgate.net
Q & A
Q. How can researchers ensure ethical reporting of hazardous procedures involving this compound?
- Methodological Answer : Explicitly label hazardous steps with “Caution” headers and detail risk-mitigation protocols (e.g., fume hood use, waste disposal). Follow institutional EH&S guidelines and cite safety literature in the experimental section .
Q. What criteria determine whether a study on this compound fills a knowledge gap versus replicating existing work?
- Methodological Answer : Conduct a systematic literature review using tools like SciFinder or Google Scholar, prioritizing high-impact journals. Formulate research questions that challenge assumptions (e.g., “Does this compound’s stereochemistry influence its oxidative stability?”) and align with unresolved issues highlighted in recent reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
